2-[2-(Azulen-1-yl)ethenyl]thiophene
Description
Properties
CAS No. |
652142-07-9 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-(2-azulen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-5-13-8-9-14(16(13)7-3-1)10-11-15-6-4-12-17-15/h1-12H |
InChI Key |
INRQTFVTRNREFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling is a cornerstone for constructing the azulene-thiophene framework. The Heck reaction and Suzuki-Miyaura coupling are widely employed to link azulene and thiophene moieties via an ethenyl bridge.
Heck Coupling
A representative procedure involves reacting 1-iodoazulene with 2-vinylthiophene in the presence of Pd(OAc)₂ and a phosphine ligand. Key conditions include:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : PPh₃ (10 mol%)
- Base : K₂CO₃
- Solvent : DMF at 100°C for 24 hours.
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination. Yields range from 45–65%, with stereoselectivity favoring the trans-ethenyl product.
Suzuki-Miyaura Coupling
Alternative routes employ boronic acid derivatives. For example, 2-thienylboronic acid and 1-azulenylvinyl bromide react under Pd(PPh₃)₄ catalysis:
This method avoids harsh conditions but requires pre-functionalized starting materials.
Condensation Reactions
Condensation strategies leverage carbonyl intermediates to form the ethenyl bridge.
Aldol Condensation
Methyl 3-formylazulene-1-carboxylate reacts with 2-thienylacetic acid under acidic conditions (HCl/EtOH). The reaction proceeds via enolate formation, followed by dehydration:
Wittig Reaction
The Horner-Wadsworth-Emmons modification using phosphonate esters enhances efficiency:
Cycloaddition Approaches
[8+2] Cycloaddition between 2H-cyclohepta[b]furan-2-ones and thiophene-derived olefins offers a one-step route.
Thermal Cycloaddition
Heating 2H-cyclohepta[b]furan-2-one with 2-vinylthiophene at 160–190°C in toluene generates the product via a concerted mechanism:
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/PPh₃ | 100°C | 45–65% | High stereoselectivity | Requires aryl halides |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C | 58% | Mild conditions | Boronic acid synthesis needed |
| Aldol Condensation | HCl | Reflux | 72% | Simple setup | Acid-sensitive substrates |
| Wittig Reaction | NaH | 0°C → RT | 68% | Ethene bridge control | Phosphonate preparation required |
| Cycloaddition | None | 180°C | 55% | One-step process | High energy input |
| Cu-Mediated Coupling | CuI/phenanthroline | 80°C | 50% | Avoids precious metals | Moderate yields |
Mechanistic Insights and Optimization
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azulen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Organic Photovoltaics
The incorporation of azulene derivatives like 2-[2-(Azulen-1-yl)ethenyl]thiophene into organic photovoltaic (PV) cells has shown promising results. The unique electronic properties of azulene, characterized by a high dipole moment and significant light absorption capabilities, enhance the efficiency of PV cells. Studies indicate that these compounds can effectively harvest solar energy due to their extended π-conjugation systems, which lower the HOMO-LUMO energy gap, facilitating better charge transfer processes .
Organic Field-Effect Transistors (OFETs)
In the realm of organic field-effect transistors, this compound has been utilized to develop high-performance semiconducting materials. Its ability to form stable thin films with good charge transport properties makes it suitable for OFET applications. Research demonstrates that devices incorporating this compound exhibit enhanced charge mobility and stability under operational conditions, making them viable candidates for next-generation electronic devices .
Synthesis of Conductive Polymers
The electrochemical polymerization of this compound has been explored to create conductive polymer films. These polymers exhibit significant electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors. The synthesis process involves using polyazulene as a model compound, which allows for the characterization of the resulting polymers' properties through techniques like UV-Vis spectroscopy and electrochemical impedance spectroscopy .
Functionalization and Derivatization
The functionalization of azulene derivatives, including this compound, has led to the development of new materials with tailored properties for specific applications. For instance, modifications can enhance solubility or alter optical properties, enabling their use in various chemical environments or applications such as light-emitting diodes (LEDs) and photonic devices .
Drug Delivery Systems
Recent studies have indicated potential applications for this compound in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments while minimizing side effects. The unique structural properties of azulene derivatives may also facilitate targeting specific tissues or cells within the body .
Photodynamic Therapy
The photophysical properties of this compound make it a candidate for photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species upon light activation. This property can be harnessed for cancer treatment, where localized activation leads to targeted destruction of malignant cells while sparing surrounding healthy tissue .
Mechanism of Action
The mechanism of action of 2-[2-(Azulen-1-yl)ethenyl]thiophene is largely dependent on its electronic structure. The conjugated system of azulene and thiophene allows for efficient electron delocalization, which is crucial for its optical and electronic properties. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (azulene, thiophene, or ethenyl linkages) or functional similarities with 2-[2-(Azulen-1-yl)ethenyl]thiophene:
Key Comparative Analyses
- Electronic Properties: The azulene-thiophene system (target compound) exhibits a broader absorption spectrum compared to purely benzenoid analogs (e.g., CS1–CS3) due to azulene’s charge-transfer character . Fluorinated ethenyl-thiophenes () display reduced electron density, enhancing oxidative stability but limiting π-conjugation .
- Synthetic Complexity: Iron-mediated synthesis (compound 15, ) requires specialized organometallic steps, whereas cyanostyryl derivatives (CS1–CS3) are commercially available pre-assembled .
- Application Potential: Optoelectronics: Azulene-thiophene derivatives are candidates for organic light-emitting diodes (OLEDs) or nonlinear optics, leveraging azulene’s polarizability . Biomedical: Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate () highlights the versatility of ethenyl-thiophenes in drug synthesis .
Solubility and Processability :
- Fluorinated derivatives () excel in solubility for thin-film applications, while azulene-thiophene systems may require polar solvents (e.g., DMF or THF) .
Biological Activity
2-[2-(Azulen-1-yl)ethenyl]thiophene is a compound that combines the structural features of azulene and thiophene, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features two significant moieties:
- Azulene : A bicyclic aromatic hydrocarbon known for its unique electronic properties and biological activities.
- Thiophene : A five-membered aromatic ring containing sulfur, recognized for its role in medicinal chemistry.
The combination of these two structures may enhance the biological activity due to the synergistic effects of their individual properties.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds with thiophene rings have been reported to target various kinases and apoptosis pathways, which are crucial in cancer progression. The planarity and electron-rich nature of thiophenes facilitate interactions with biological targets, enhancing their efficacy as anticancer agents .
Antioxidant Properties
Antioxidant activity is another notable characteristic of thiophene-containing compounds. The presence of the thiophene ring can improve the stability of radical species, thereby exhibiting protective effects against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role .
Anti-inflammatory Effects
Thiophene derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Receptor Interaction : The structural features allow for binding to specific receptors, modulating their activity.
- Radical Scavenging : The electron-rich nature of the thiophene ring contributes to its ability to neutralize free radicals.
Case Studies and Research Findings
- Anticancer Studies : A study exploring various thiophene derivatives showed that modifications in the thiophene structure significantly affected their anticancer activity. Compounds with electron-donating groups exhibited enhanced efficacy against cancer cell lines .
- Anti-inflammatory Research : A review highlighted that certain thiophene derivatives could reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents in inflammatory diseases .
- Antioxidant Evaluation : Experimental data demonstrated that this compound exhibited significant antioxidant activity comparable to established antioxidants, indicating its potential use in preventing oxidative stress-related conditions .
Data Table: Biological Activities of Thiophene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
